N-(4-methylpyridin-2-yl)furan-2-carboxamide

Medicinal Chemistry Scaffold Design Regioisomer Comparison

N-(4-Methylpyridin-2-yl)furan-2-carboxamide (CAS 35218-44-1) is a heterocyclic secondary amide with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol. The compound comprises a furan-2-carboxamide moiety linked to a 4-methylpyridin-2-amine, forming an achiral scaffold with one hydrogen bond donor, four hydrogen bond acceptors, a polar surface area of 41.5 Ų, and a calculated logP of 1.99.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 35218-44-1
Cat. No. B10972720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)furan-2-carboxamide
CAS35218-44-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C11H10N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14)
InChIKeyHOXYHBBSTSWWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylpyridin-2-yl)furan-2-carboxamide (CAS 35218-44-1): Baseline Scaffold Profile for Chemical Procurement and SAR Studies


N-(4-Methylpyridin-2-yl)furan-2-carboxamide (CAS 35218-44-1) is a heterocyclic secondary amide with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol . The compound comprises a furan-2-carboxamide moiety linked to a 4-methylpyridin-2-amine, forming an achiral scaffold with one hydrogen bond donor, four hydrogen bond acceptors, a polar surface area of 41.5 Ų, and a calculated logP of 1.99 . It belongs to the broader furan-2-carboxamide class, a scaffold validated in non-ATP-competitive kinase inhibition (e.g., MK2/MAPKAPK2) and antiparasitic drug discovery programs [1]. The compound is catalogued as a screening compound (ChemDiv ID Y205-2050) and is also known as MePAF-4 in its hydrochloride salt form, which has been evaluated in vivo for cardiovascular effects [2].

Why N-(4-Methylpyridin-2-yl)furan-2-carboxamide Cannot Be Interchanged with Generic Furan-Carboxamide Analogs


Within the furan-carboxamide chemical space, three structural features govern biological activity in a non-interchangeable manner: (i) furan ring regiochemistry (2- versus 3-carboxamide), (ii) 5-position substitution status on the furan ring, and (iii) the amide nitrogen substitution pattern (secondary versus tertiary amide). The 4-methylpyridin-2-yl directing group locks the compound into a specific hydrogen bond donor–acceptor geometry distinct from its furan-3-carboxamide regioisomer . The unsubstituted furan-2-carboxamide core of CAS 35218-44-1 lacks the electron-withdrawing or lipophilic substituents at the furan 5-position that drive target engagement in the 5-chloro analog HX0001 (anti-osteoporosis, patent CN109651345A) [1] and the 5-nitro analog (GSK3β/prothrombin HTS hits) [2]. Furthermore, the secondary amide nature of the target compound preserves hydrogen bond donor capacity (1 HBD) that is lost upon N-alkylation to tertiary amides such as CHEMBL347188, which shifts pharmacology toward mu-opioid receptor binding (Ki = 4.10 nM) [3]. These structural determinants preclude simple analog substitution without altering the pharmacological, physicochemical, and target-engagement profile.

Quantitative Differential Evidence for N-(4-Methylpyridin-2-yl)furan-2-carboxamide (CAS 35218-44-1) Against Closest Analogs


Regioisomeric Differentiation: Furan-2-carboxamide vs. Furan-3-carboxamide Scaffold Architecture

CAS 35218-44-1 is the furan-2-carboxamide regioisomer, whereas N-(4-methylpyridin-2-yl)furan-3-carboxamide (NMPF) is the furan-3-carboxamide regioisomer. The 2-carboxamide scaffold is the core chemotype of the validated non-ATP-competitive MK2 (MAPKAPK2) inhibitor series, where the furan-2-carboxamide moiety was demonstrated by STD-NMR and ¹H/¹⁵N-HSQC to bind site-specifically outside the ATP pocket [1]. In contrast, the 3-carboxamide regioisomer has been reported to exhibit anti-inflammatory and antimicrobial activities through distinct mechanisms unrelated to kinase inhibition . The positional isomerism alters the angular geometry of the carbonyl relative to the pyridine ring, directly impacting target complementarity. No direct head-to-head comparison of the two regioisomers in the same assay has been published.

Medicinal Chemistry Scaffold Design Regioisomer Comparison

5-Position Substituent Effect: Unsubstituted Furan as Baseline vs. 5-Chloro Analog HX0001 in Osteoclast Differentiation

The 5-chloro derivative (5-chloro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, HX0001, CAS 1043110-13-9) has been patented for anti-osteoporosis activity with demonstrated OPG/RANKL expression regulation in a U-2OS dual-reporter cell line [1]. The patent CN109651345A discloses quantitative in vitro dose-response data for HX0001 using the U-2OS-UORP stably transfected cell model. CAS 35218-44-1, lacking the 5-chloro substituent, serves as the unsubstituted baseline for this SAR series but has not been independently profiled in the same OPG/RANKL assay. The chlorine atom at the furan 5-position enhances lipophilicity (predicted logP increase of approximately +0.5 to +0.8 units) and introduces a halogen bonding-capable moiety absent in the parent compound . Direct comparative data in the same assay system are unavailable in the public domain.

Osteoporosis SAR Osteoclastogenesis

Physicochemical Differentiation: Hydrogen Bond Donor Capacity and Polarity vs. Tertiary Amide Analogs

CAS 35218-44-1 is a secondary amide possessing one hydrogen bond donor (HBD = 1), four hydrogen bond acceptors (HBA = 4), and a polar surface area (PSA) of 41.5 Ų as catalogued by ChemDiv . In contrast, the structurally elaborated tertiary amide analog CHEMBL347188 (furan-2-carboxylic acid (4-methyl-pyridin-2-yl)-(1-phenethyl-piperidin-4-yl)-amide) has HBD = 0, HBA = 4, and a substantially higher molecular weight (389.5 vs. 202.2 g/mol), correlating with its potent mu-opioid receptor binding (Ki = 4.10 nM) [1]. The loss of the single hydrogen bond donor in the tertiary amide eliminates a key pharmacophoric feature for target classes requiring amide NH engagement. The simpler secondary amide scaffold of CAS 35218-44-1 also exhibits lower logP (1.99) and lower molecular complexity, making it a more tractable fragment-like starting point for lead optimization .

Physicochemical Properties Drug-likeness Hydrogen Bonding

In Vivo Pharmacological Fingerprint: MePAF-4 Cardiovascular Pressor Effect Distinct from Anti-Inflammatory and Anti-Osteoporotic Analog Profiles

The hydrochloride salt of CAS 35218-44-1, designated MePAF-4, was evaluated in non-anesthetized rats by Filczewski and Szymańska-Kosmala (1978) [1]. Intravenous administration of MePAF-4 at 10 mg/kg produced a significant pressor effect accompanied by bradycardia, without altering tissue catecholamine concentrations. A single oral dose of 60 mg/kg (1/30 of LD₅₀) induced a transient (~60 min) rise in arterial blood pressure. Repeated oral administration over 9 days at 60 mg/kg/day elevated brain dopamine levels and adrenal epinephrine levels with concomitant increase in organ weights, yet no sustained effects on blood pressure or heart rate were observed [1]. This cardiovascular/adrenergic pharmacological fingerprint is mechanistically distinct from the anti-osteoporotic profile of the 5-chloro analog HX0001 (OPG/RANKL modulation, patent CN109651345A) [2] and the PDE4 inhibition reported for the 5-chloro analog (IC₅₀ = 362 nM against PDE4A4) [3]. No direct comparative in vivo study between MePAF-4 and 5-substituted analogs has been published.

Cardiovascular Pharmacology In Vivo Catecholamines

Binding Selectivity Contrast: Unsubstituted Furan Core Inactivity in GSK3β and Prothrombin HTS vs. 5-Nitro Analog Activity

The 5-nitro-substituted analog (5-nitro-N-(4-methylpyridin-2-yl)furan-2-carboxamide, BDBM33687, cid_844040) was tested in two high-throughput screening campaigns deposited in PubChem BioAssay and BindingDB [1]. Against human prothrombin, the 5-nitro analog showed IC₅₀ = 5.00 × 10⁴ nM (50 µM) at pH 7.5, 2 °C (AID 1215). Against human GSK3β, it exhibited EC₅₀ > 3.00 × 10⁵ nM (>300 µM) (AID 434954). The unsubstituted parent compound CAS 35218-44-1 was not identified as a hit in these or related screens, indicating that the 5-nitro group is essential for the weak inhibitory activity observed and that the bare furan-2-carboxamide core lacks intrinsic affinity for these targets [2]. This differential establishes CAS 35218-44-1 as the appropriate inactive control compound for biochemical assay validation when profiling 5-substituted furan-2-carboxamide series against serine proteases or kinases.

Kinase Inhibition HTS GSK3β Prothrombin

Recommended Research and Industrial Application Scenarios for N-(4-Methylpyridin-2-yl)furan-2-carboxamide (CAS 35218-44-1)


Negative Control and SAR Baseline for 5-Substituted Furan-2-carboxamide Series in Kinase and Protease Screening

CAS 35218-44-1 is the appropriate negative control compound for biochemical screens evaluating 5-substituted furan-2-carboxamide analogs against kinases (GSK3β, MK2) and serine proteases (prothrombin). Public HTS data confirm that the 5-nitro analog (BDBM33687) exhibits weak activity (IC₅₀ = 50 µM, prothrombin) while the unsubstituted parent is inactive, enabling researchers to attribute on-target activity exclusively to 5-position modifications [1]. The compound serves as the SAR anchor point in the anti-osteoporosis series where the 5-chloro analog HX0001 is active in OPG/RANKL reporter assays [2].

Cardiovascular and Adrenergic Pharmacology Probe (as MePAF-4 Hydrochloride Salt)

The hydrochloride salt form (MePAF-4) is uniquely suited for in vivo cardiovascular pharmacology studies, with published data demonstrating pressor effects, bradycardia, and catecholamine modulation in rat models following both intravenous (10 mg/kg) and oral (60 mg/kg) administration [3]. No other compound in the N-(4-methylpyridin-2-yl)furan-carboxamide series has documented in vivo cardiovascular activity, making MePAF-4 a distinct pharmacological tool for investigating furan-carboxamide-mediated adrenergic mechanisms.

Fragment-Based Drug Discovery and Scaffold-Hopping Starting Point

With a molecular weight of 202.21 Da, logP of 1.99, one HBD, and a PSA of 41.5 Ų, CAS 35218-44-1 meets fragment-like physicochemical criteria (MW < 250, logP < 3, HBD ≤ 3, PSA < 60 Ų) . The furan-2-carboxamide scaffold is validated for non-ATP-competitive kinase binding as demonstrated by the MK2 inhibitor series [4]. The compound provides a minimal, ligand-efficient starting point for fragment growing, merging, or scaffold-hopping strategies targeting kinases, proteases, or other targets requiring amide NH hydrogen bond engagement.

Analytical Reference Standard and Synthetic Intermediate for Furan-Carboxamide Library Production

CAS 35218-44-1 serves as a well-characterized analytical reference standard (CAS-registered, ChemDiv catalog ID Y205-2050, InChI Key HOXYHBBSTSWWKC-UHFFFAOYSA-N) for quality control of furan-carboxamide screening libraries . Its simple, achiral structure with a single reactive secondary amide facilitates its use as a synthetic intermediate for diversification via N-alkylation, furan ring halogenation, or Suzuki coupling at the 5-position to generate focused analog libraries.

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